(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
Overview
Description
(+)-9-deMe-DTBZ is a desmethyl derivative of Tetrabenzine, a dopamine depleting agent. An antidyskinetic; antipsychotic.
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is a member of isoquinolines.
Biological Activity
The compound (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol , commonly referred to as a derivative of dihydrotetrabenazine (DTBZ), is notable for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antioxidant effects.
- Molecular Formula : C19H29NO3
- Molar Mass : 305.41 g/mol
- CAS Registry Number : 1583277-30-8
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the benzo[a]quinolizine structure. For instance:
- Cell Line Studies : In vitro evaluations using the Hep3B liver cancer cell line demonstrated that certain derivatives exhibit significant anticancer activity. For example, compound 2a showed a reduction in α-fetoprotein secretion and induced G2-M phase arrest in cell cycle analysis, indicating potent antitumor activity comparable to doxorubicin .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
2a | 1625.8 | Induces G2-M phase arrest |
Doxorubicin | 7.4 | DNA intercalation |
Antioxidant Activity
The antioxidant potential of this compound was evaluated through various assays:
- DPPH Assay : The DPPH free radical scavenging assay indicated that compounds with the benzo[d]ioxole moiety possess significant antioxidant activity. The synthesized compounds were compared to Trolox (IC50 = 7.72 µM), with varying effectiveness noted among different derivatives .
Compound | IC50 (µM) | Comparison to Trolox |
---|---|---|
Compound 1 | 39.85 | Moderate |
Compound 2 | 79.95 | Lower than Trolox |
Mechanistic Insights
The biological activities of this compound may be attributed to its structural features that influence its interaction with biological targets:
- Cell Cycle Modulation : The compound's ability to induce cell cycle arrest suggests it may interact with cellular regulatory mechanisms involved in cancer proliferation.
- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, contributing to the compound's ability to neutralize free radicals.
Case Studies
Several studies have documented the biological effects of similar compounds:
- Study on Benzodioxole Derivatives : Research demonstrated that benzodioxole derivatives exhibited both anticancer and antioxidant activities across various cancer cell lines . These findings support the hypothesis that structural modifications can enhance biological efficacy.
- Comparative Analysis with Other Compounds : The study compared the biological activities of DTBZ derivatives with other known anticancer agents and found that certain modifications led to improved potency and selectivity against cancer cells .
Properties
IUPAC Name |
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGHNWCGIHBKHE-FVQBIDKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956903-21-2, 1065193-59-0 | |
Record name | 9-o-Desmethyl-alpha-dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956903212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-9-o-Desmethyl-alpha-dihydrotetrabenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1065193590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC750374 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M4TU3OJF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (+)-9-O-DESMETHYL-.ALPHA.-DIHYDROTETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MCJ8D6Q25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol in PET radioligand development?
A: this compound serves as a vital precursor in the multi-step synthesis of (+)-9-O-desmethyl-α-dihydrotetrabenazine []. This compound is then used to develop the PET radioligand [11C]-(+)-α-dihydrotetrabenazine, which exhibits high affinity for the vesicular monoamine transporter 2 (VMAT2) []. VMAT2 plays a crucial role in regulating neurotransmitter storage and release, making it a significant target for studying various neurological disorders. This synthesized radioligand enables researchers to visualize and quantify VMAT2 in the brain, providing valuable insights into disease mechanisms and treatment efficacy.
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